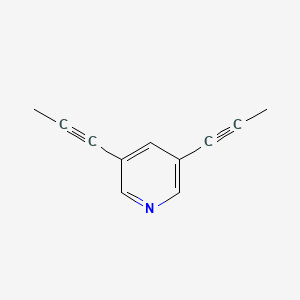
3,5-Bis(prop-1-ynyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(prop-1-ynyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two prop-1-ynyl groups attached to the 3 and 5 positions of the pyridine ring. Pyridines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(prop-1-ynyl)pyridine can be achieved through several methods. One common approach involves the palladium-catalyzed alkynylation of 3,5-dibromopyridine with prop-1-yne. This reaction typically employs a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate and a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like distillation or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
3,5-Bis(prop-1-ynyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where the prop-1-ynyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alkenyl or alkyl derivatives.
科学的研究の応用
3,5-Bis(prop-1-ynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
作用機序
The mechanism of action of 3,5-Bis(prop-1-ynyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The prop-1-ynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
3,5-Di(prop-1-ynyl)pyridine: Similar in structure but may have different reactivity and applications.
Pyridine: The parent compound with a simpler structure and broader range of applications.
Dihydropyridines: These compounds have hydrogenated pyridine rings and are known for their use in pharmaceuticals.
Uniqueness
3,5-Bis(prop-1-ynyl)pyridine is unique due to the presence of two prop-1-ynyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
特性
分子式 |
C11H9N |
|---|---|
分子量 |
155.20 g/mol |
IUPAC名 |
3,5-bis(prop-1-ynyl)pyridine |
InChI |
InChI=1S/C11H9N/c1-3-5-10-7-11(6-4-2)9-12-8-10/h7-9H,1-2H3 |
InChIキー |
PIOWRYSSYZMZHK-UHFFFAOYSA-N |
正規SMILES |
CC#CC1=CC(=CN=C1)C#CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



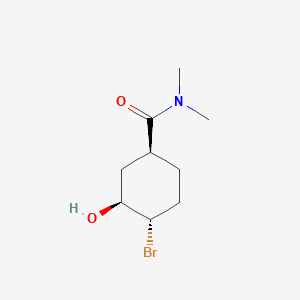
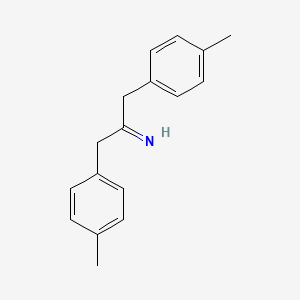
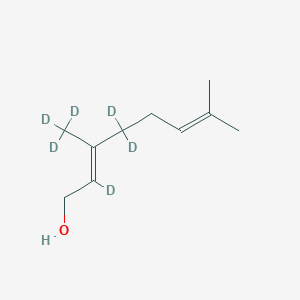
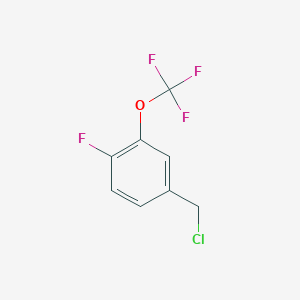
![2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)
![N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine](/img/structure/B13433394.png)
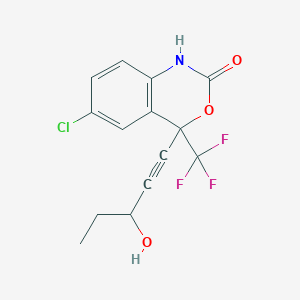
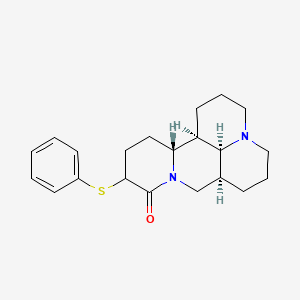
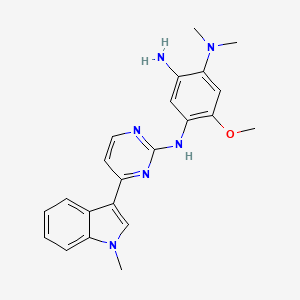
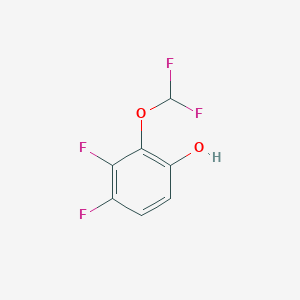
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)
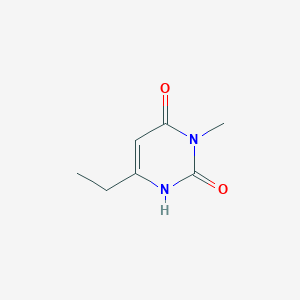
![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
